
3-(3,5-Dichlorophenyl)-acrylic acid
Overview
Description
3-(3,5-Dichlorophenyl)-acrylic acid (CAS: 14473-90-6) is a halogenated acrylic acid derivative characterized by a phenyl ring substituted with chlorine atoms at the 3 and 5 positions and an α,β-unsaturated carboxylic acid group. It is synthesized via condensation reactions, yielding an amorphous gray powder with 80% efficiency and >99.9% purity . Key spectroscopic data includes a distinctive ¹H NMR signal at δ 12.61 ppm (broad singlet, carboxylic proton) and olefinic protons at δ 6.71 and 7.55 ppm (J = 16.0 Hz) . This compound is utilized in antiviral research, particularly as a synthetic precursor for inhibitors targeting viral enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dichlorophenyl)-acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichlorobenzaldehyde and malonic acid.
Knoevenagel Condensation: The key step is a Knoevenagel condensation reaction, where 3,5-dichlorobenzaldehyde reacts with malonic acid in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in a solvent like ethanol or methanol.
Decarboxylation: The intermediate product undergoes decarboxylation to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dichlorophenyl)-acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.
Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed for substitution reactions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-(3,5-Dichlorophenyl)-acrylic acid has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of polymers and materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(3,5-Dichlorophenyl)-acrylic acid involves its interaction with molecular targets such as enzymes and receptors. The dichlorophenyl group can enhance binding affinity to these targets, while the acrylic acid moiety can participate in various chemical reactions, modulating the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or activation of receptor-mediated signaling cascades.
Comparison with Similar Compounds
Comparison with Structural Analogues
Halogenated Acrylic Acid Derivatives
Heterocyclic Analogues
Thiazolidinediones (TZDs) and Succinimides
- 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT): This analogue replaces the acrylic acid with a TZD ring. DCPT demonstrates hepatotoxicity in HepG2 cells via CYP3A4-mediated metabolism, generating reactive intermediates like S-(3,5-dichlorophenyl)aminocarbonyl thioglycolic acid (DCTA) .
- N-(3,5-Dichlorophenyl)succinimide (NDPS) : A nephrotoxic fungicide, NDPS undergoes hepatic oxidation to hydroxylated metabolites (e.g., 2-NDHSA) via cytochrome P450 enzymes, contrasting with the parent acrylic acid’s direct antiviral mechanism .
Cytotoxicity and Metabolic Pathways
- NDPS metabolites (e.g., 2-NDHSA) are nephrotoxic in rats, highlighting how core structure (succinimide vs. acrylic acid) dictates organ-specific toxicity .
Antiviral Activity
- The acrylic acid scaffold in 3-(3,5-dichlorophenyl)-acrylic acid is critical for inhibiting viral proteases, while trifluoromethyl esters (e.g., 3-(3,5-dichlorophenyl)-4,4,4-trifluoro-(E)-crotonic acid methyl ester) exhibit reduced activity due to ester hydrolysis susceptibility .
Table 2: Key Physicochemical Parameters
Property | This compound | 3-(4-Chlorophenyl)acrylic acid |
---|---|---|
Molecular Weight | 217.05 | 182.60 |
logP (Partition Coefficient) | 3.02 | 2.45 |
Hydrogen Bond Donors | 1 | 1 |
Topological Polar Surface Area (Ų) | 37.30 | 37.30 |
- Lipophilicity: The 3,5-dichloro substitution increases logP (3.02) compared to monosubstituted analogues (logP = 2.45), enhancing membrane permeability .
- Synthetic Utility : The acrylic acid group serves as a versatile intermediate for metal coordination complexes, leveraging its carboxylic acid moiety for chelation .
Biological Activity
3-(3,5-Dichlorophenyl)-acrylic acid, with the molecular formula C₉H₆Cl₂O₂ and a molecular weight of 217.05 g/mol, is an organic compound notable for its diverse biological activities. This compound features a phenyl group substituted with two chlorine atoms at the 3 and 5 positions, which significantly influences its chemical properties and biological interactions. This article reviews the biological activity of this compound, focusing on its potential applications in medicine and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C₉H₆Cl₂O₂
- Molecular Weight : 217.05 g/mol
- CAS Number : 20595-53-3
- InChI Key : HJKSYRZNDJQTJQ-OWOJBTEDSA-N
The unique dichloro substitution pattern enhances the compound's lipophilicity, potentially improving its interaction with biological targets compared to other derivatives with fewer or differently positioned substituents.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its potential to inhibit various bacterial strains, making it a candidate for developing new antimicrobial agents. In studies, the compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory and Analgesic Effects
The compound has also been studied for its anti-inflammatory and analgesic properties. In vitro assays have shown that it can reduce inflammation markers and alleviate pain symptoms in models of inflammatory diseases. These effects are believed to be mediated through modulation of specific enzyme activities involved in inflammatory pathways.
Anticancer Activity
Preliminary research suggests that this compound may possess anticancer properties. In cell line studies, it has been shown to inhibit the proliferation of cancer cells through mechanisms that may involve apoptosis induction and cell cycle arrest. The exact molecular targets and pathways involved are still under investigation .
The biological activity of this compound is thought to involve interaction with various molecular targets within cells. It may act as an inhibitor of specific enzymes or receptors, leading to alterations in cellular signaling pathways. For instance, studies suggest that it could modulate the activity of cyclooxygenase (COX) enzymes involved in inflammation .
Case Studies
- Antiviral Activity : A study explored the antiviral potential of acrylamide derivatives related to this compound against chikungunya virus (CHIKV). The results indicated significant antiviral activity, with certain derivatives exhibiting up to 81% inhibition of viral replication in vitro .
- Antimicrobial Efficacy : Another investigation tested the antimicrobial effects against a panel of bacterial strains. The compound showed promising results against multidrug-resistant strains, suggesting its potential as a lead compound for antibiotic development.
Comparative Analysis
A comparison with structurally similar compounds reveals that the dichloro substitution pattern in this compound enhances its biological activity:
Compound Name | CAS Number | Similarity Index |
---|---|---|
(E)-3-(3-Chlorophenyl)acrylic acid | 14473-90-6 | 0.97 |
3-(3-Chlorophenyl)acrylic acid | 1866-38-2 | 0.97 |
(E)-3-(3,4-Dichlorophenyl)acrylic acid | 7312-27-8 | 0.95 |
The presence of two chlorine atoms at the 3 and 5 positions not only enhances lipophilicity but also improves binding affinity to biological targets compared to other derivatives.
Properties
IUPAC Name |
3-(3,5-dichlorophenyl)prop-2-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O2/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h1-5H,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKSYRZNDJQTJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C=CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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